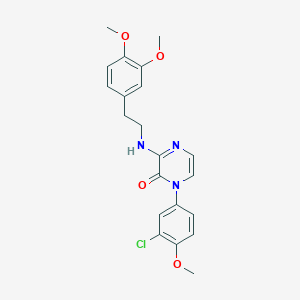

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one

Description

This compound belongs to the pyrazin-2(1H)-one class, characterized by a bicyclic structure with a nitrogen-rich heterocycle. Its key structural features include:

- R1: 3-chloro-4-methoxyphenyl group at position 1.

- R2: 3,4-dimethoxyphenethylamino substituent at position 2.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c1-27-17-7-5-15(13-16(17)22)25-11-10-24-20(21(25)26)23-9-8-14-4-6-18(28-2)19(12-14)29-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGJVBLOBHDAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one typically involves the following steps:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of a nitro group would yield an amine.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.

Biology: The compound could be used in studies to understand its interactions with biological molecules and pathways.

Materials Science: Its properties might make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related pyrazin-2(1H)-one derivatives:

Key Observations :

- R1 Substituent : The 3-chloro-4-methoxyphenyl group in the target compound enhances lipophilicity compared to 3-chlorophenyl (logP 2.41 vs. ~3.5) due to the methoxy group’s electron-donating and hydrophobic properties .

Structure-Activity Relationship (SAR) Insights

Chloro vs.

Phenethylamino vs. Benzylamino Groups: The phenethylamino chain (vs. benzylamino in ) provides greater conformational flexibility, possibly enhancing receptor interactions .

Methoxy Positioning :

- 3,4-Dimethoxy substitution on the phenethyl group () may improve solubility and hydrogen-bonding capacity compared to single-methoxy analogs .

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one , identified by its CAS number 80751-58-2, is a pyrazinone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 349.85 g/mol. The structure features a chloro-substituted phenyl group and a dimethoxyphenethylamine moiety attached to a pyrazinone core.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 349.85 g/mol |

| LogP | 3.92 |

| Polar Surface Area | 50.72 Ų |

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various pharmacological effects:

- Antidepressant Activity : Some derivatives have shown potential as antidepressants through their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antinociceptive Effects : Studies have demonstrated that related compounds can provide pain relief in models of neuropathic and inflammatory pain, suggesting a role in pain management.

- Neuroprotective Properties : There is evidence supporting the neuroprotective effects of similar pyrazinone compounds against excitotoxicity in neuronal cells.

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymes : Certain derivatives have been shown to inhibit acetylcholinesterase, which could contribute to their cognitive-enhancing effects.

- Modulation of Receptor Activity : The compound may act as an allosteric modulator at glutamate receptors, influencing synaptic transmission and plasticity.

Study on Antidepressant Effects

A notable study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of a related pyrazinone derivative in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behavior.

Analgesic Activity Evaluation

In another study focusing on analgesic properties, researchers synthesized several derivatives based on the pyrazinone core and assessed their efficacy in pain models. The findings demonstrated that certain modifications led to enhanced analgesic effects compared to standard treatments.

Neuroprotective Studies

Research published in Neuroscience Letters explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal injury. The results showed a marked decrease in cell death and improved cell viability, highlighting the therapeutic potential for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.